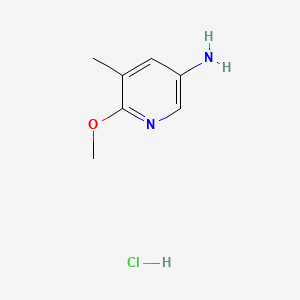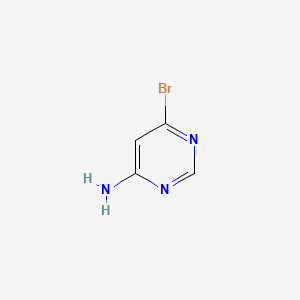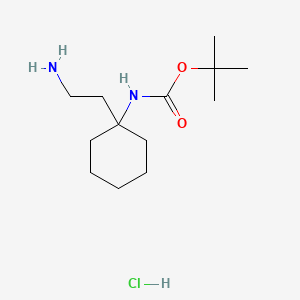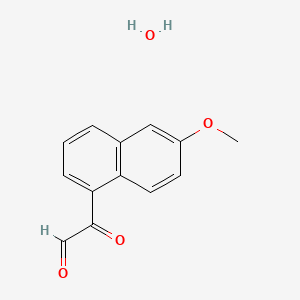![molecular formula C13H14N2O3 B581420 N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide CAS No. 1203499-07-3](/img/structure/B581420.png)
N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide” is a chemical compound with the molecular formula C13H14N2O3 . It has a molecular weight of 246.26 .
Molecular Structure Analysis
The SMILES string for “N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide” isCC(C)(C)C(=O)Nc1ccnc2cc(C=O)oc12 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.
Applications De Recherche Scientifique
Heterocyclic Compound Research Applications
Chemical and Biological Properties
- Heterocyclic compounds, including pyridine derivatives, have been extensively studied for their chemical and biological properties. These studies focus on the preparation, properties, and complex formation of these compounds, highlighting their significance in spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011).
Synthesis and Medicinal Applications
- The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine, have shown considerable interest due to their versatility as synthetic intermediates and their importance in medicinal applications. These compounds have demonstrated functionalities vital in areas like metal complexes formation, catalysts design, asymmetric catalysis and synthesis, with significant medicinal applications including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Central Nervous System (CNS) Acting Drugs Synthesis
- Research into functional chemical groups likely to serve as lead molecules for the synthesis of CNS acting drugs has highlighted the importance of heterocycles like pyridine. These compounds are explored for their effects ranging from depression to convulsion, indicating their potential in developing treatments for CNS disorders (Saganuwan, 2017).
Biocompatibility in Medical Applications
- The biocompatibility of polymers incorporating heterocyclic compounds has been a subject of research, emphasizing the suitability of these materials for biomedical applications. Studies have focused on the biocompatibility and potential of these compounds in various medical fields, indicating their versatility and utility in hostile environments and medical applications (Constantin et al., 2019).
Synthesis of N-Heterocycles
- Chiral sulfinamides, including tert-butanesulfinamide, have been employed in the asymmetric synthesis of N-heterocycles, showing their critical role in producing structurally diverse compounds that are significant in natural products and therapeutic applications (Philip et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12(17)15-9-4-5-14-10-6-8(7-16)18-11(9)10/h4-7H,1-3H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHKFHXHYNDZBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189743 |
Source


|
| Record name | N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203499-07-3 |
Source


|
| Record name | N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)


![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)

![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)


